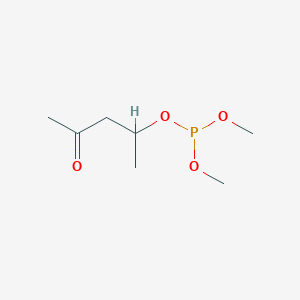
Dimethyl 4-oxopentan-2-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-oxopentan-2-yl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphite group attached to a dimethyl 4-oxopentan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopentan-2-yl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-oxopentan-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques, such as automated reactors and in-line monitoring, to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxopentan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphates, while reduction produces phosphonates.
Scientific Research Applications
Dimethyl 4-oxopentan-2-yl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 4-oxopentan-2-yl phosphite exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphite group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphite
- Trimethyl phosphite
- Diethyl phosphite
Uniqueness
Dimethyl 4-oxopentan-2-yl phosphite is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
137837-43-5 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
dimethyl 4-oxopentan-2-yl phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(8)5-7(2)11-12(9-3)10-4/h7H,5H2,1-4H3 |
InChI Key |
CVLCMLLEVGZLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)OP(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















